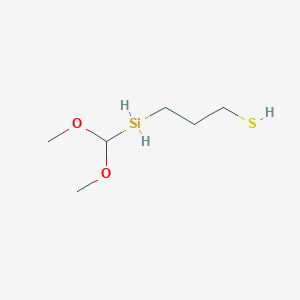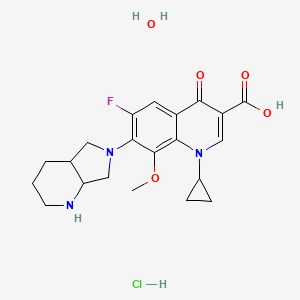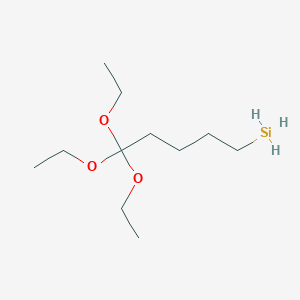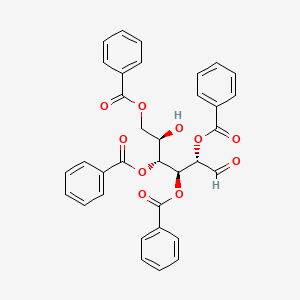
Serine, N,O-dibenzoyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serine, N,O-dibenzoyl-, methyl ester is a chemical compound derived from the amino acid serine. It is characterized by the presence of benzoyl groups attached to both the nitrogen and oxygen atoms of the serine molecule, and a methyl ester group replacing the carboxyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with L-serine as the starting material.
Benzoylation: The amino group of serine is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the benzoylated serine is then esterified using methanol in the presence of a catalyst like sulfuric acid or an acid chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large reactors are used to handle the reagents and control reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzoyl groups.
Reduction: Reduction reactions can target the benzoyl groups, converting them to benzyl groups.
Substitution: Substitution reactions can occur at the benzoyl groups, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Serine, N,O-dibenzoyl-, methyl ester is used in peptide synthesis and as a building block in organic synthesis. Biology: It serves as a probe in studying enzyme mechanisms and protein interactions. Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug design and development. Industry: It is utilized in the production of various chemical products and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which Serine, N,O-dibenzoyl-, methyl ester exerts its effects depends on its specific application. In peptide synthesis, it acts as an amino acid derivative that can be incorporated into peptides. In biological studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Serine, N-benzoyl-, methyl ester: Similar structure but lacks the benzoyl group on the oxygen atom.
Serine, O-benzoyl-, methyl ester: Similar structure but lacks the benzoyl group on the nitrogen atom.
L-serine methyl ester: The simplest form with no benzoyl groups.
Uniqueness: Serine, N,O-dibenzoyl-, methyl ester is unique due to the presence of benzoyl groups on both the nitrogen and oxygen atoms, which can influence its reactivity and biological activity compared to its similar counterparts.
Propiedades
IUPAC Name |
[(2S)-2-benzamido-3-methoxy-3-oxopropyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-18(22)15(19-16(20)13-8-4-2-5-9-13)12-24-17(21)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDRCWVRHYLORR-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid](/img/structure/B8065698.png)












